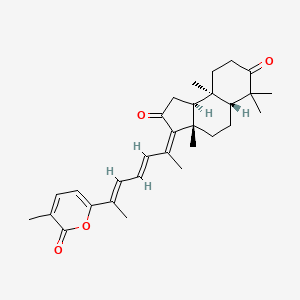
Stellettin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stellettin B is a natural product found in Geodia japonica, Rhabdastrella, and other organisms with data available.
Applications De Recherche Scientifique
Antitumor Activity
Stellettin B has demonstrated potent antitumor effects across various cancer types. Key findings from multiple studies highlight its efficacy and mechanisms:
- Glioblastoma : this compound exhibits remarkable inhibitory effects on glioblastoma cells, particularly the SF295 cell line. The compound has a GI50 value of 0.01 μM, indicating strong growth inhibition while showing minimal toxicity to normal cell lines (GI50 > 10 μM) . Mechanistically, it induces apoptosis through increased reactive oxygen species (ROS) production, activation of caspases, and cleavage of PARP .
- Non-Small Cell Lung Cancer : In studies involving A549 cells (a non-small cell lung cancer model), this compound induced G1 cell cycle arrest and apoptosis at low concentrations (IC50 = 0.022 μM). The compound was found to inhibit the PI3K/Akt/mTOR signaling pathway, which is critical for cell proliferation and survival .
- Oral Squamous Cell Carcinoma : Recent research indicates that this compound can induce endoplasmic reticulum stress and mitochondrial stress in oral squamous cell carcinoma cells, leading to apoptosis and autophagic cell death . This suggests its potential as a therapeutic agent for oral cancers.
Case Studies
The following table summarizes key studies on the applications of this compound:
Propriétés
Formule moléculaire |
C30H38O4 |
|---|---|
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
(3Z,3aS,5aR,9aR,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione |
InChI |
InChI=1S/C30H38O4/c1-18(22-12-11-20(3)27(33)34-22)9-8-10-19(2)26-21(31)17-24-29(6)16-14-25(32)28(4,5)23(29)13-15-30(24,26)7/h8-12,23-24H,13-17H2,1-7H3/b10-8+,18-9+,26-19+/t23-,24-,29-,30-/m0/s1 |
Clé InChI |
CXOJYPVZDPNKAI-PNAQCZNYSA-N |
SMILES |
CC1=CC=C(OC1=O)C(=CC=CC(=C2C(=O)CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C |
SMILES isomérique |
CC1=CC=C(OC1=O)/C(=C/C=C/C(=C/2\C(=O)C[C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)/C)/C |
SMILES canonique |
CC1=CC=C(OC1=O)C(=CC=CC(=C2C(=O)CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C |
Synonymes |
stellettin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















